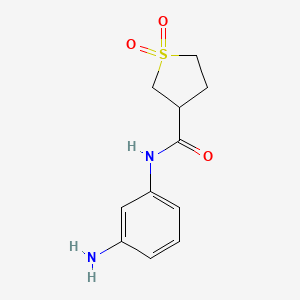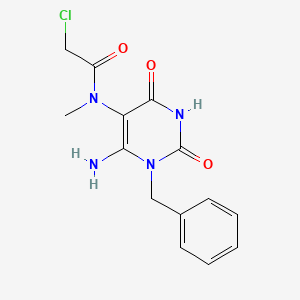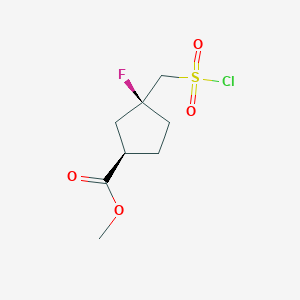
N-(3-aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrothiophene is an organosulfur compound with the formula (CH2)4S. It consists of a five-membered saturated ring with four methylene groups and a sulfur atom . It is the saturated analog of thiophene . It is a volatile, colorless liquid with an intensely unpleasant odor . It is also known as thiophane, thiolane, or THT .
Synthesis Analysis
Tetrahydrothiophene is prepared by the reaction of tetrahydrofuran with hydrogen sulfide. This vapor-phase reaction is catalyzed by alumina and other heterogeneous acid catalysts .Molecular Structure Analysis
The molecule consists of a five-membered saturated ring with four methylene groups and a sulfur atom . The molecular weight of a related compound, Thiophene, tetrahydro-, 1,1-dioxide, is 120.170 .Physical And Chemical Properties Analysis
Tetrahydrothiophene is a volatile, colorless liquid . It has a density of 0.997 g/mL , a melting point of -96 °C, and a boiling point of 119 °C .Scientific Research Applications
- N-(3-aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide exhibits antioxidant activity. Researchers have investigated its potential as a non-electrophilic antioxidant response element (ARE) activator . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals.
- Scientists employ N-(3-aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide as a reference standard or internal standard in analytical methods. Its well-defined structure allows accurate quantification in mass spectrometry or chromatography experiments .
Antioxidant Properties
Analytical Chemistry
Safety and Hazards
Future Directions
Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are also utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
properties
IUPAC Name |
N-(3-aminophenyl)-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c12-9-2-1-3-10(6-9)13-11(14)8-4-5-17(15,16)7-8/h1-3,6,8H,4-5,7,12H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUKFPZCKPIVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)NC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B2834929.png)
![1-[3-(2-Methylpropyl)phenyl]ethan-1-one](/img/structure/B2834933.png)
![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2834934.png)


![N-[cyano(cyclopropyl)methyl]-2-(3-nitrophenyl)-1H-imidazole-4-carboxamide](/img/structure/B2834937.png)




![4-(4-(dimethylamino)phenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2834945.png)
![methyl 3-(2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2834948.png)
